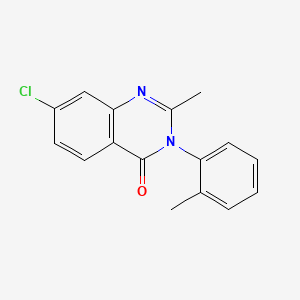
4(3H)-Quinazolinone, 7-chloro-2-methyl-3-(2-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(3H)-Quinazolinone, 7-chloro-2-methyl-3-(2-methylphenyl)- is a chemical compound belonging to the quinazolinone family. Quinazolinones are heterocyclic compounds containing a fused benzene and pyrimidine ring system. This particular compound is characterized by the presence of a chlorine atom at the 7th position, a methyl group at the 2nd position, and a 2-methylphenyl group at the 3rd position. These structural features contribute to its unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 7-chloro-2-methyl-3-(2-methylphenyl)- typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate aniline derivative, which is chlorinated at the 7th position.
Cyclization: The chlorinated aniline undergoes cyclization with formamide or a similar reagent to form the quinazolinone core.
Substitution: The 2-methyl group is introduced via alkylation, and the 2-methylphenyl group is attached through a Friedel-Crafts acylation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Chlorination: Large-scale chlorination of the aniline derivative using chlorine gas or a chlorinating agent.
Automated Cyclization: Use of automated reactors to carry out the cyclization step under controlled conditions.
Efficient Substitution: Employing high-yield alkylation and acylation techniques to introduce the methyl and 2-methylphenyl groups.
Chemical Reactions Analysis
Types of Reactions
4(3H)-Quinazolinone, 7-chloro-2-methyl-3-(2-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can convert the quinazolinone to its corresponding amine.
Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can replace the chlorine atom under basic conditions.
Major Products
Oxidation: Quinazoline derivatives with various functional groups.
Reduction: Aminoquinazolinones.
Substitution: Substituted quinazolinones with different nucleophiles.
Scientific Research Applications
4(3H)-Quinazolinone, 7-chloro-2-methyl-3-(2-methylphenyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4(3H)-Quinazolinone, 7-chloro-2-methyl-3-(2-methylphenyl)- involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity.
Pathways Involved: It can interfere with cellular pathways related to DNA replication, protein synthesis, or signal transduction.
Comparison with Similar Compounds
Similar Compounds
4(3H)-Quinazolinone: The parent compound without the chlorine, methyl, and 2-methylphenyl substitutions.
7-Chloro-4(3H)-Quinazolinone: Lacks the 2-methyl and 3-(2-methylphenyl) groups.
2-Methyl-4(3H)-Quinazolinone: Does not have the chlorine and 3-(2-methylphenyl) groups.
Uniqueness
4(3H)-Quinazolinone, 7-chloro-2-methyl-3-(2-methylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
894-49-5 |
|---|---|
Molecular Formula |
C16H13ClN2O |
Molecular Weight |
284.74 g/mol |
IUPAC Name |
7-chloro-2-methyl-3-(2-methylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C16H13ClN2O/c1-10-5-3-4-6-15(10)19-11(2)18-14-9-12(17)7-8-13(14)16(19)20/h3-9H,1-2H3 |
InChI Key |
IHBJTADWNIJVJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=CC(=C3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


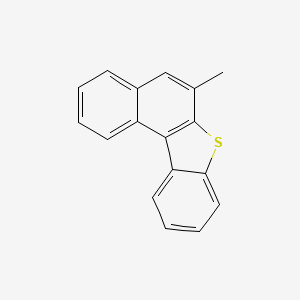
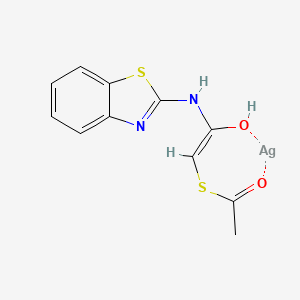
![Copper(2+), diaquabis(1,2-cyclohexanediamine-|EN,|EN')-, [OC-6-12-(trans),(trans)]-Trifluoromethanesulfonate](/img/structure/B13775864.png)
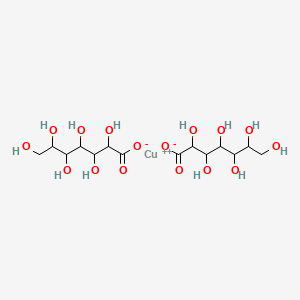
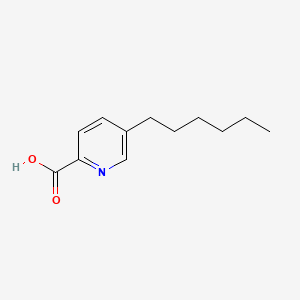

![1-[(2,5-difluorophenyl)sulfonyl]Piperidine](/img/structure/B13775883.png)
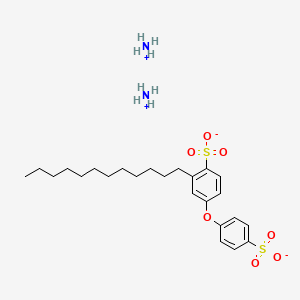
![Platinum, [2-(amino-kappaN)ethanolato(2-)-kappaO]-](/img/structure/B13775898.png)
![3-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)propyl-dimethylazanium;chloride](/img/structure/B13775901.png)
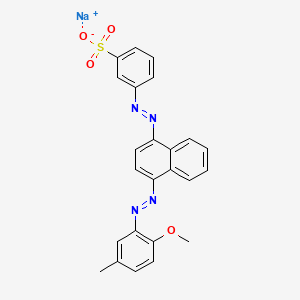
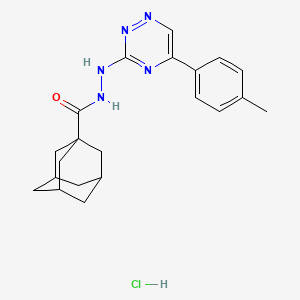

![benzo[c]acridin-7-ylmethanol](/img/structure/B13775924.png)
